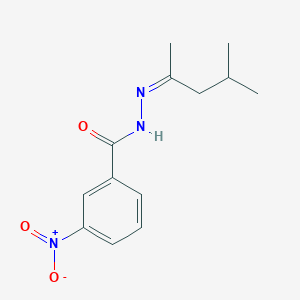
N'-(1,3-dimethylbutylidene)-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1,3-dimethylbutylidene)-3-nitrobenzohydrazide, commonly known as DMNBH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMNBH is a yellow crystalline powder that is highly stable and soluble in organic solvents. In
Mécanisme D'action
The mechanism of action of DMNBH varies depending on its application. In the detection of aldehydes and ketones, DMNBH reacts with the carbonyl group of the aldehyde or ketone to form a yellow-colored compound. In the detection of ROS, DMNBH is oxidized by ROS to form a fluorescent compound. In the induction of apoptosis, DMNBH activates the caspase pathway, leading to the degradation of cellular components and ultimately cell death.
Biochemical and Physiological Effects
DMNBH has been shown to have various biochemical and physiological effects. In the detection of aldehydes and ketones, DMNBH does not have any significant biochemical or physiological effects. In the detection of ROS, DMNBH can be toxic to cells at high concentrations. In the induction of apoptosis, DMNBH can cause cell death in cancer cells without affecting healthy cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMNBH has several advantages for lab experiments, including its stability, solubility, and specificity for detecting aldehydes, ketones, and ROS. However, DMNBH also has limitations, such as its potential toxicity at high concentrations and its limited specificity for detecting ROS.
Orientations Futures
There are several future directions for the study of DMNBH. One future direction is the development of more specific and sensitive probes for detecting ROS in cells. Another future direction is the exploration of DMNBH as a potential anti-cancer agent in combination with other drugs. Additionally, the synthesis of DMNBH and its derivatives can be further optimized to improve their properties and potential applications.
Conclusion
In conclusion, DMNBH is a versatile chemical compound that has potential applications in various fields, including chemistry, biology, and medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. DMNBH has shown promising results in various studies and has the potential to be further developed for its various applications.
Méthodes De Synthèse
The synthesis of DMNBH involves the reaction between 3-nitrobenzohydrazide and 1,3-dimethylbutylidene malononitrile. The reaction is carried out in the presence of a catalyst and an organic solvent. The resulting product is then purified through recrystallization. DMNBH can also be synthesized through other methods, such as the reaction between 3-nitrobenzohydrazide and 1,3-dimethylbutylamine.
Applications De Recherche Scientifique
DMNBH has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, DMNBH is used as a reagent for the detection of aldehydes and ketones. In biology, DMNBH is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. In medicine, DMNBH has been explored for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(2)7-10(3)14-15-13(17)11-5-4-6-12(8-11)16(18)19/h4-6,8-9H,7H2,1-3H3,(H,15,17)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXFPYMUFQUERC-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(2'-methylbiphenyl-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5425956.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5425975.png)
![N-ethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5425985.png)
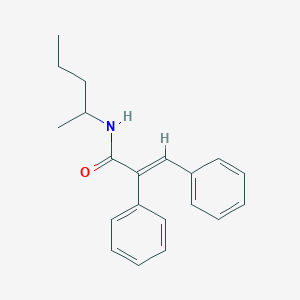
![2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5425992.png)
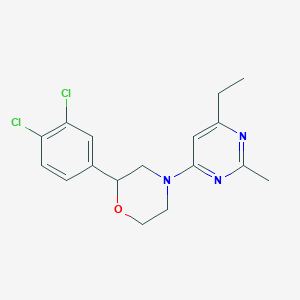

![7-acetyl-6-(2-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5426021.png)
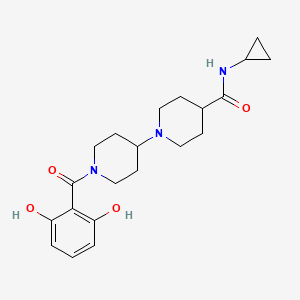
![1'-(cyclopropylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5426030.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5426038.png)
![5-[4-(benzyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426048.png)
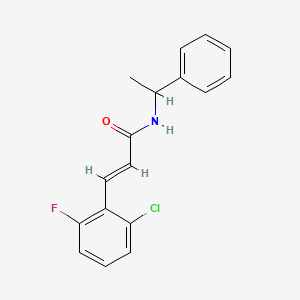
![N-(2-oxo-2-{[4-(1-piperidinyl)phenyl]amino}ethyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5426056.png)